Tiglic acid

Description

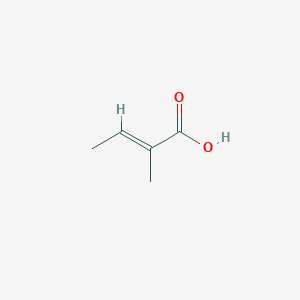

This compound is a 2-methylbut-2-enoic acid having its double bond in trans-configuration. It has a role as a plant metabolite. It is functionally related to a crotonic acid.

This compound has been reported in Ligularia pleurocaulis, Eryngium foetidum, and other organisms with data available.

Properties

IUPAC Name |

(E)-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIERETOOQGIECD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883257 | |

| Record name | 2-Butenoic acid, 2-methyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White crystalline solid; sweet, warm, spicy aroma | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | trans-2-Methyl-2-butenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1214/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

198.5 °C at 760 mm Hg, 95.0-96 °C at 11.5 mm Hg, 95.00 to 96.00 °C. @ 12.00 mm Hg | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in cold water; freely soluble in hot water. Soluble in alcohol, ether., 1 mg/mL, Slightly soluble in water; insoluble in oils, soluble (in ethanol) | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | trans-2-Methyl-2-butenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1214/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.972, Density: 0.9641 g/cu cm at 76 °C | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.33X10-1 mm Hg at 25 °C | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Triclinic plates, rods from water, Thick, syrupy liquid or colorless crystals, Tablets | |

CAS No. |

80-59-1, 13201-46-2 | |

| Record name | Tiglic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiglic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-methylcrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013201462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIGLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TIGLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 2-methyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYLACRYLIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5792N03HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62.5-64 °C, Crystals; melting point: 75-76 °C. /Amide/, 61 - 65 °C | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of Tiglic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiglic acid, systematically known as (2E)-2-methylbut-2-enoic acid, is an unsaturated monocarboxylic organic acid. It is a naturally occurring compound found in sources such as croton oil and the defensive secretions of certain beetles.[1] As a versatile building block in organic synthesis, this compound and its esters are utilized in the pharmaceutical, fragrance, and flavor industries.[2][3] Its biological activities, including anti-inflammatory properties, make it a molecule of interest for drug development.[1][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental methodologies and graphical representations to support research and development activities.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₈O₂ | [1][2] |

| Molecular Weight | 100.12 g/mol | [1][3] |

| Appearance | White crystalline solid, triclinic plates or rods from water | [4] |

| Odor | Sweet, warm, spicy | [1][4] |

| Melting Point | 61-64 °C | [5] |

| Boiling Point | 198.5 °C at 760 mmHg | [1] |

| Density | 0.9641 g/cm³ at 76 °C | [1] |

| Vapor Pressure | 0.152 mmHg at 25 °C (estimated) | [6] |

| Flash Point | 101 °C | [7] |

Solubility and Acidity

| Property | Value | Reference(s) |

| Water Solubility | Sparingly soluble in cold water, freely soluble in hot water | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [2][5] |

| pKa | 4.96 - 5.02 | [1][8] |

Spectral Data

| Spectral Data Type | Key Features | Reference(s) |

| UV max (in H₂O) | 216-217 nm (ε 10700) | [8] |

| ¹H NMR (CDCl₃) | Signals around 1.83, 7.02, and 12.0 ppm | [9] |

| ¹³C NMR | Data available in spectral databases | [10] |

| Mass Spectrometry | Molecular ion peak and fragmentation patterns available in databases | [11] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound.

Principle: The temperature at which a crystalline solid transitions to a liquid is its melting point. For a pure substance, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and capillary assembly are placed in the heating bath of the melting point apparatus.

-

The sample is heated at a rate of approximately 10-15 °C per minute initially.

-

A preliminary melting point is observed.

-

The apparatus is allowed to cool, and a second sample is prepared.

-

The sample is heated again, but the rate is slowed to 1-2 °C per minute as the temperature approaches the preliminary melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded.

-

The melting point range is reported as T₁ - T₂.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the boiling point of this compound at atmospheric pressure.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed in a small test tube.

-

A capillary tube is placed inside the test tube with its open end downwards.

-

The test tube is attached to a thermometer.

-

The assembly is clamped within a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

Heating is continued until a continuous stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Objective: To qualitatively determine the solubility of this compound in various solvents.

Principle: The solubility of a substance depends on the intermolecular forces between the solute and the solvent ("like dissolves like").

Apparatus:

-

Test tubes

-

Spatula

-

Graduated cylinder or pipettes

-

Vortex mixer (optional)

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

-

A small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or ether) is added to the test tube.

-

The mixture is agitated vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

-

The mixture is allowed to stand, and observations are made.

-

The solubility is classified as:

-

Soluble: If the entire solid dissolves.

-

Slightly soluble: If a portion of the solid dissolves.

-

Insoluble: If the solid does not appear to dissolve.

-

-

For water solubility, the test can be repeated with hot water.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Principle: The pKa is the pH at which an acid is 50% dissociated. This can be determined by titrating a solution of the weak acid with a strong base and monitoring the pH change.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

A precisely weighed amount of this compound is dissolved in a known volume of deionized water in a beaker.

-

A magnetic stir bar is added, and the beaker is placed on a magnetic stirrer.

-

The pH electrode is calibrated and immersed in the solution.

-

The initial pH of the this compound solution is recorded.

-

The standardized NaOH solution is added in small, known increments from the burette.

-

After each addition, the solution is stirred, and the pH is recorded once it stabilizes.

-

The titration is continued until the pH changes significantly (past the equivalence point).

-

A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).

-

The equivalence point is determined from the steepest part of the curve.

-

The volume of NaOH at the half-equivalence point is calculated.

-

The pH at the half-equivalence point is read from the titration curve, which is equal to the pKa of this compound.

Visualizations

Isomeric Relationship of Tiglic and Angelic Acid

This compound is the trans (E) isomer of 2-methyl-2-butenoic acid. Its cis (Z) isomer is angelic acid. This geometric isomerism influences their physical properties, such as melting point and stability.

References

- 1. This compound | 80-59-1 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. CN111233654A - Simple method for synthesizing this compound - Google Patents [patents.google.com]

- 11. library.gwu.edu [library.gwu.edu]

An In-depth Technical Guide to Tiglic Acid: Properties, Synthesis, and Biological Activity

This technical guide provides a comprehensive overview of tiglic acid, intended for researchers, scientists, and professionals in drug development. It covers the fundamental physicochemical properties, synthesis methodologies, and the biological role of this compound, with a focus on its interaction with the Free Fatty Acid Receptor 2 (FFA2).

Core Properties of this compound

This compound, systematically known as (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid.[1] Its core identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 80-59-1 | [2][3] |

| Molecular Formula | C₅H₈O₂ | [3] |

| Molecular Weight | 100.12 g/mol | [2][3][4] |

| Appearance | White to off-white solid, often in the form of plates or rods. | [5][6] |

| Odor | Sweet, warm, and spicy. | [1][7] |

| Melting Point | 61-64 °C | [7] |

| Boiling Point | 198.5 °C at 760 mmHg; 95-96 °C at 12 mmHg | [7] |

| Solubility | Sparingly soluble in cold water; freely soluble in hot water, alcohol, and ether. | [5] |

| pKa | ~4.97 | |

| Isomerism | It is the trans isomer of angelic acid. | [1] |

Natural Occurrence and Synthesis

This compound is found in various natural sources, including croton oil and the defensive secretions of certain beetles.[1][8] It can also be found in Roman chamomile and geranium.[7] For research and industrial purposes, several synthetic routes have been established.

Synthetic Workflow

A common method for synthesizing this compound involves a Grignard reaction followed by dehydration.[9] The general workflow is outlined below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Fisher Scientific [fishersci.com]

- 3. This compound [webbook.nist.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | 80-59-1 [chemicalbook.com]

- 8. alchetron.com [alchetron.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to the Natural Sources and Isolation of Tiglic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiglic acid, systematically known as (2E)-2-methylbut-2-enoic acid, is an unsaturated monocarboxylic organic acid with a growing profile of interest in pharmaceutical and fragrance industries. Its presence in various natural sources, ranging from the essential oils of plants to the defensive secretions of insects, presents opportunities for its isolation and utilization. This technical guide provides a comprehensive overview of the natural origins of this compound, detailed protocols for its isolation and purification, and quantitative data to inform extraction strategies.

Natural Sources of this compound

This compound is found in a diverse array of natural materials, often as a free acid or in the form of its esters. The primary sources can be broadly categorized into plant-based and animal-based origins.

Plant Kingdom

A variety of plants and their essential oils are known to contain this compound and its derivatives. Notable examples include:

-

Croton Oil (Croton tiglium) : Historically one of the first identified sources, the oil expressed from the seeds of Croton tiglium contains this compound. The concentration can be variable, and the oil itself is a potent purgative and irritant, necessitating careful handling and purification.

-

Roman Chamomile (Chamaemelum nobile) : The essential oil of Roman chamomile is a significant source of this compound, primarily in the form of esters such as isobutyl angelate and other angelate and tiglate esters. The essential oil can contain a substantial amount of these esters, which can be hydrolyzed to yield free this compound.

-

Schoenocaulon officinale (Sabadilla) : The seeds of this Mexican plant were one of the earliest sources from which a substance later identified as this compound (initially named sabadillic or cevadic acid) was isolated.

-

Other Plant Sources : this compound has also been reported in other plants, including Enkianthus chinensis, Ficus glomerata, Ligularia pleurocaulis, Eryngium foetidum, and celery leaves.

Animal Kingdom

In the animal kingdom, this compound is a common component of the defensive secretions of various insects, particularly ground beetles.

-

Carabidae Beetles : Many species of ground beetles, such as those from the genera Pterostichus and Calosoma, utilize a mixture of organic acids, including this compound, methacrylic acid, and angelic acid, as a defense mechanism against predators. The concentration of this compound in these secretions can be significant.

Quantitative Data on this compound from Natural Sources

The concentration and yield of this compound can vary considerably depending on the source, geographical location, harvesting time, and extraction method. The following table summarizes available quantitative data.

| Natural Source | Part/Type | Compound Form | Concentration/Yield | Citation(s) |

| Croton tiglium | Seeds | Free Acid & others | Traces of free acid have been noted in the oil. | |

| Chamaemelum nobile (Roman Chamomile) | Flower Essential Oil | Esters (e.g., Propyl tiglate) | The essential oil is rich in esters of angelic and this compound. | |

| Pterostichus californicus | Defensive Secretion | Free Acid | A component of the defensive fluid. | |

| Pasimachus subsulcatus | Defensive Secretion | Free Acid | A major component of the carboxylic acid mixture. | |

| Calosoma species | Defensive Secretion | Free Acid | Present alongside other acids like methacrylic acid. |

Experimental Protocols for Isolation and Purification

The isolation of this compound from natural sources typically involves a multi-step process encompassing extraction, hydrolysis (if targeting esters), and purification.

General Workflow for this compound Isolation

The overall process for isolating this compound from natural sources can be visualized as a workflow. The specific steps will vary depending on whether the starting material contains free this compound or its esters.

Detailed Methodologies

This protocol details the extraction of the essential oil followed by the hydrolysis of this compound esters.

1. Steam Distillation of Roman Chamomile Flowers:

-

Apparatus: A Clevenger-type apparatus or a standard steam distillation setup.

-

Procedure:

-

Fresh or dried Roman chamomile flowers are placed in a round-bottom flask.

-

Water is added to the flask, and the mixture is heated to boiling.

-

Steam passes through the plant material, carrying the volatile essential oils.

-

The steam and oil vapor are condensed, and the essential oil is collected. The oil, being less dense than water, will typically form a layer on top.

-

2. Alkaline Hydrolysis (Saponification) of this compound Esters:

-

Reagents: Roman chamomile essential oil, Methanol (MeOH), Sodium Hydroxide (NaOH) solution (e.g., 30% aqueous), concentrated Hydrochloric Acid (HCl), Diethyl ether or Ethyl acetate, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve the Roman chamomile essential oil in methanol in a round-bottom flask.

-

Add a 30% aqueous solution of NaOH.

-

Reflux the mixture with stirring for approximately 4 hours.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate to remove any non-saponifiable material (the alcohol portion of the original esters).

-

Separate the aqueous phase, which now contains the sodium salt of this compound (sodium tiglate).

-

Acidify the aqueous phase with concentrated HCl to a pH of 2-3. This will protonate the tiglate to form free this compound, which may precipitate if the concentration is high enough.

-

Extract the acidified aqueous solution multiple times with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash them with water.

-

Dry the organic phase over anhydrous sodium sulfate and then filter.

-

Remove the solvent using a rotary evaporator to obtain crude this compound.

-

3. Purification by Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate is commonly used. Start with a non-polar mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

-

Procedure:

-

Prepare a silica gel column using the chosen solvent system.

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with the solvent gradient.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

This protocol outlines the direct extraction and purification of free this compound from insect secretions.

1. Collection and Extraction of Defensive Secretions:

-

Materials: Live Carabidae beetles, a small vial, dichloromethane (CH₂Cl₂).

-

Procedure:

-

Gently handle the beetles to induce the discharge of their defensive secretion into a clean glass vial.

-

Extract the collected secretion with a small volume of dichloromethane.

-

2. Purification by Acid-Base Extraction:

-

Reagents: Dichloromethane extract, aqueous Sodium Bicarbonate (NaHCO₃) solution, concentrated HCl, fresh dichloromethane, anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Transfer the dichloromethane extract to a separatory funnel.

-

Add an aqueous solution of sodium bicarbonate and shake vigorously to extract the acidic components (including this compound) into the aqueous layer as their sodium salts.

-

Separate the aqueous layer. The organic layer contains neutral and basic compounds and can be discarded for the purpose of isolating this compound.

-

Wash the aqueous layer with fresh dichloromethane to remove any remaining neutral impurities.

-

Acidify the aqueous layer with concentrated HCl to a pH of 2-3 to regenerate the free this compound.

-

Extract the acidified aqueous solution multiple times with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain crude this compound.

-

3. Final Purification:

-

Further purification can be achieved through column chromatography as described in Protocol 1, step 3, or by recrystallization from a suitable solvent if the crude product is solid.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for the identification and quantification of this compound in extracts.

-

Derivatization: To improve the volatility and chromatographic behavior of this compound, it is often derivatized to a silyl ester prior to GC-MS analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280°C).

-

Injector Temperature: 250°C.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).

-

-

Quantification: Quantification can be performed by creating a calibration curve using a pure this compound standard and an internal standard.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound in Carabidae beetles has been studied and is known to originate from the amino acid isoleucine. The pathway involves the conversion of isoleucine to 2-methylbutyric acid, which is then dehydrogenated to form this compound.

Conclusion

This compound is a naturally occurring compound with potential applications in various fields. Its isolation from both plant and animal sources is achievable through established chemical procedures. For sources rich in this compound esters, such as Roman chamomile oil, alkaline hydrolysis is a critical step to liberate the free acid. Direct solvent and acid-base extraction methods are suitable for sources containing free this compound, like the defensive secretions of Carabidae beetles. Subsequent purification by column chromatography and characterization by GC-MS are essential to obtain and verify the purity of the final product. The protocols and data presented in this guide offer a solid foundation for researchers and professionals interested in the natural sourcing and isolation of this compound.

The Biosynthesis of Tiglic Acid in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiglic acid, a monocarboxylic unsaturated organic acid, is a significant secondary metabolite in various plant species, contributing to their flavor, aroma, and defense mechanisms. Its derivatives are also of interest in the pharmaceutical industry. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, focusing on the core metabolic pathway, key enzymatic players, and relevant experimental methodologies. The pathway is intrinsically linked to the catabolism of the essential amino acid L-isoleucine, involving a series of enzymatic conversions. While the initial steps are well-characterized, the definitive identification and characterization of all enzymes in all plant species remain an active area of research. This document synthesizes current knowledge, presents available quantitative data, and offers detailed experimental frameworks to facilitate further investigation into this important metabolic route.

Introduction

This compound, with the systematic name (2E)-2-methylbut-2-enoic acid, is a naturally occurring compound found in a variety of plants, including those of the Croton and Schoenocaulon genera.[1][2] It is a volatile substance with a characteristic sweet and spicy odor, playing a role in plant-herbivore interactions and as a precursor to various other secondary metabolites.[2] Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for applications in the flavor, fragrance, and pharmaceutical industries. This guide details the currently understood pathway of this compound biosynthesis in plants, which originates from the catabolism of L-isoleucine.

The Core Biosynthetic Pathway

The biosynthesis of this compound in plants is a multi-step process that begins with the branched-chain amino acid L-isoleucine. The pathway proceeds through several key intermediates, primarily within the mitochondria. The core pathway can be summarized in the following stages:

-

Transamination of L-Isoleucine: The initial step involves the removal of the amino group from L-isoleucine.

-

Oxidative Decarboxylation: The resulting α-keto acid is then decarboxylated to form an acyl-CoA derivative.

-

Dehydrogenation: The final step is the introduction of a double bond to yield tiglyl-CoA, the direct precursor of this compound.

The free this compound is likely released from tiglyl-CoA through the action of a thioesterase, although this specific step is not yet well-characterized in plants.

Diagram of the this compound Biosynthesis Pathway

Caption: The proposed biosynthetic pathway of this compound from L-isoleucine in plants.

Key Enzymes in the Pathway

The conversion of L-isoleucine to this compound is catalyzed by a series of enzymes. While homologs of these enzymes are known in plants, the specific isoforms dedicated to this compound biosynthesis are not fully elucidated in all species.

Branched-Chain Amino Acid Transaminase (BCAT)

The first committed step in the catabolism of isoleucine is a reversible transamination reaction catalyzed by Branched-Chain Amino Acid Transaminase (BCAT).[3] This enzyme transfers the amino group from isoleucine to an α-keto acid acceptor, typically α-ketoglutarate, to form 2-keto-3-methylvalerate (KMVA) and glutamate.

-

Reaction: L-Isoleucine + α-Ketoglutarate ⇌ 2-Keto-3-methylvalerate + L-Glutamate

Plant genomes encode multiple BCAT isoforms, which are localized in different cellular compartments, including the mitochondria and plastids.[4] Mitochondrial BCATs are thought to be primarily involved in the catabolic pathway leading to this compound.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

Following its formation, KMVA is oxidatively decarboxylated to 2-methylbutyryl-CoA by the mitochondrial Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex. This is an irreversible reaction that commits the carbon skeleton of isoleucine to further catabolism.

-

Reaction: 2-Keto-3-methylvalerate + CoA + NAD⁺ → 2-Methylbutyryl-CoA + CO₂ + NADH + H⁺

The BCKDH complex is a large, multi-enzyme complex homologous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.

Acyl-CoA Dehydrogenase (ACAD)

The final step in the formation of the tiglic moiety is the dehydrogenation of 2-methylbutyryl-CoA to form tiglyl-CoA. This reaction is catalyzed by an Acyl-CoA Dehydrogenase (ACAD).[5]

-

Reaction: 2-Methylbutyryl-CoA + FAD → Tiglyl-CoA + FADH₂

While several ACADs exist in plants with varying substrate specificities, the specific enzyme responsible for the conversion of 2-methylbutyryl-CoA to tiglyl-CoA in the context of this compound biosynthesis has not been definitively characterized in most plant species. It is likely a short/branched-chain acyl-CoA dehydrogenase.

Quantitative Data

Quantitative data on the biosynthesis of this compound in plants, such as enzyme kinetics and metabolite concentrations, are currently limited in the scientific literature. However, some data for homologous enzymes from related pathways are available and can serve as a proxy for initial experimental design.

Table 1: Kinetic Parameters of Branched-Chain Amino Acid Transaminases (BCATs) from Tomato (Solanum lycopersicum)

| Enzyme | Substrate | K_m_ (mM) |

| SlBCAT1 | Isoleucine | 0.49 ± 0.08 |

| Valine | 0.81 ± 0.12 | |

| Leucine | 0.17 ± 0.02 | |

| SlBCAT3 | Isoleucine | 0.43 ± 0.04 |

| Valine | 0.99 ± 0.11 | |

| Leucine | 0.22 ± 0.02 |

Data adapted from publicly available research on tomato BCATs. These values provide an estimate of the substrate affinity for the initial step of the pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway and the characterization of its enzymes require a combination of biochemical, molecular, and analytical techniques.

Protocol for Enzyme Activity Assay of Branched-Chain Amino Acid Transaminase (BCAT)

This protocol describes a coupled spectrophotometric assay to measure the activity of BCAT.

Principle: The formation of glutamate in the BCAT reaction is coupled to the oxidation of NADH by glutamate dehydrogenase. The decrease in absorbance at 340 nm is monitored.

Materials:

-

Enzyme extract or purified BCAT

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

L-Isoleucine

-

α-Ketoglutarate

-

NADH

-

Glutamate dehydrogenase

-

Pyridoxal 5'-phosphate (PLP)

Procedure:

-

Prepare a reaction mixture containing reaction buffer, L-isoleucine, NADH, α-ketoglutarate, and PLP.

-

Add the enzyme extract or purified BCAT to the reaction mixture.

-

Initiate the reaction by adding glutamate dehydrogenase.

-

Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes) using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).

Diagram of the BCAT Coupled Enzyme Assay Workflow

Caption: Workflow for the coupled spectrophotometric assay of BCAT activity.

Protocol for Stable Isotope Labeling to Trace the Biosynthetic Pathway

This protocol uses stable isotope-labeled precursors to confirm the biosynthetic origin of this compound.

Principle: Plants are fed with a stable isotope-labeled precursor (e.g., ¹³C- or ¹⁵N-labeled L-isoleucine). The incorporation of the label into this compound and its intermediates is then detected by mass spectrometry.

Materials:

-

Plant material (e.g., seedlings, cell cultures)

-

Growth medium

-

¹³C₆,¹⁵N₁-L-Isoleucine

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Grow the plant material in a controlled environment.

-

Supplement the growth medium with a known concentration of ¹³C₆,¹⁵N₁-L-Isoleucine.

-

Harvest the plant tissue at different time points after labeling.

-

Extract the metabolites from the plant tissue.

-

Analyze the extracts using LC-MS to identify and quantify labeled and unlabeled this compound and its precursors.

-

The mass shift corresponding to the incorporation of the stable isotopes will confirm the metabolic link.

Diagram of the Stable Isotope Labeling Experimental Workflow

References

- 1. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Branched-Chain Amino Acid Transaminase Gene Family in Arabidopsis Encodes Plastid and Mitochondrial Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Cis-Trans Isomerism of Tiglic and Angelic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiglic acid and angelic acid, the trans and cis isomers of 2-methyl-2-butenoic acid respectively, represent a classic example of geometric isomerism with significant implications in chemistry and biology. This technical guide provides a comprehensive overview of their stereochemistry, physicochemical properties, synthesis, and biological significance. Detailed experimental protocols for their synthesis and isomerization are provided, alongside a thorough compilation of their spectroscopic data for unambiguous identification. Furthermore, this guide delves into the known metabolic pathways and signaling cascades influenced by these isomers, with a particular focus on the recently elucidated role of angelic acid in inducing ferroptosis, a novel form of programmed cell death. This information is critical for researchers in natural product chemistry, metabolic disorders, and drug development exploring the therapeutic potential of these and related molecules.

Introduction: The Stereochemical Nuances of Tiglic and Angelic Acids

This compound ((2E)-2-methylbut-2-enoic acid) and angelic acid ((2Z)-2-methylbut-2-enoic acid) are naturally occurring monocarboxylic unsaturated organic acids.[1] Their distinct spatial arrangement of substituents around the carbon-carbon double bond gives rise to their classification as cis-trans (or E-Z) isomers.[2] this compound, the trans isomer, is the more thermodynamically stable of the two.[3] This stability difference influences their natural abundance, chemical reactivity, and biological activity.

These acids are found in various plants, notably in the family Apiaceae, such as in the roots of garden angelica (Angelica archangelica) and in the essential oil of Roman chamomile (Anthemis nobilis), where they often exist as esters.[1][2] They have also been identified in the defensive secretions of certain insects.[2] The distinct organoleptic properties of these isomers, with this compound possessing a sweet, warm, spicy odor and angelic acid having a pungent, sour odor, have led to their use in perfumes and as flavoring agents.[1][4]

From a drug development perspective, the ester derivatives of both acids have garnered interest for their potential therapeutic applications.[3] Understanding the fundamental differences in the chemical and biological properties of these isomers is paramount for harnessing their potential.

Physicochemical and Spectroscopic Properties

The geometric isomerism of tiglic and angelic acids directly impacts their physical and spectroscopic properties. A comprehensive comparison of these properties is crucial for their identification and characterization.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for tiglic and angelic acids.

Table 1: Physicochemical Properties of Tiglic and Angelic Acids

| Property | This compound (trans) | Angelic Acid (cis) | Reference(s) |

| Molecular Formula | C₅H₈O₂ | C₅H₈O₂ | [4] |

| Molar Mass ( g/mol ) | 100.12 | 100.12 | [4] |

| Melting Point (°C) | 64-65 | 45 | [4] |

| Boiling Point (°C) | 198.5 | 185 | [1] |

| pKa | 4.96 | Higher than this compound | [5] |

| Solubility | Sparingly soluble in cold water, soluble in hot water and organic solvents. | Soluble in hot water and organic solvents. | [4] |

| Odor | Sweet, warm, spicy | Pungent, sour | [1][4] |

Table 2: Spectroscopic Data for Tiglic and Angelic Acids

| Spectroscopic Data | This compound (trans) | Angelic Acid (cis) | Reference(s) |

| ¹H NMR (CDCl₃, δ ppm) | ~7.02 (q, 1H, C=CH), ~1.85 (d, 3H, =CH-CH₃), ~1.84 (s, 3H, =C-CH₃) | ~6.1 (q, 1H, C=CH), ~2.0 (d, 3H, =CH-CH₃), ~1.9 (s, 3H, =C-CH₃) | [6][7] |

| ¹³C NMR (CDCl₃, δ ppm) | ~174.1 (C=O), ~140.0 (C=CH), ~128.0 (C-CH₃), ~14.6 (=CH-CH₃), ~11.6 (=C-CH₃) | ~173.0 (C=O), ~139.0 (C=CH), ~129.0 (C-CH₃), ~15.9 (=CH-CH₃), ~20.5 (=C-CH₃) | [8][9] |

| IR (cm⁻¹) | ~3400-2500 (O-H stretch, broad), ~1690 (C=O stretch), ~1650 (C=C stretch) | ~3400-2500 (O-H stretch, broad), ~1690 (C=O stretch), ~1640 (C=C stretch) | [10] |

| Mass Spectrometry (m/z) | Molecular Ion: 100 | Molecular Ion: 100 | [11][12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, isomerization, and separation of tiglic and angelic acids.

Synthesis of this compound

A common method for synthesizing this compound involves the dehydration of an intermediate, 2-hydroxy-2-methylbutyric acid, which can be prepared from a Grignard reaction.

Protocol: Synthesis of this compound via Grignard Reaction and Dehydration

-

Preparation of Ethyl Grignard Reagent: In a flame-dried 2L three-necked flask equipped with a dropping funnel, mechanical stirrer, and a condenser under a nitrogen atmosphere, add 17.5 g of magnesium turnings and 200 g of anhydrous tetrahydrofuran (THF). Slowly add a solution of 77.34 g of ethyl bromide in 200 g of THF dropwise to initiate the Grignard reaction. Maintain the reaction at 35°C with stirring. After the addition is complete, continue stirring for an additional 30 minutes.

-

Reaction with α-Ketobutyric Acid: Cool the prepared Grignard reagent to 20°C. Slowly add a solution of 25 g of α-ketobutyric acid in THF, ensuring the internal temperature does not exceed 40°C. After the addition is complete, allow the reaction to proceed for 2 hours at room temperature.

-

Work-up and Isolation of 2-Hydroxy-2-methylbutyric Acid: Cool the reaction mixture to 10-15°C and slowly add 200 g of 15% sulfuric acid to adjust the pH to 3-4. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate, 2-hydroxy-2-methylbutyric acid.

-

Dehydration to this compound: To a flask, add 37 g of concentrated sulfuric acid and slowly add 18.5 g of water to prepare a 67% sulfuric acid solution. Add 18.5 g of the intermediate from the previous step and heat the mixture to reflux at 140°C for 2-4 hours.

-

Purification: Cool the reaction mixture in an ice bath and slowly add 100 g of 30% sodium hydroxide solution to adjust the pH to 3-4. Extract the mixture with ethyl acetate (3 x 70 mL). Concentrate the combined organic layers to obtain the crude product. Recrystallize the crude product from an ethanol-water mixture (1:3 m/m) to yield pure, crystalline this compound.

Synthesis of Angelic Acid

The synthesis of angelic acid is often achieved through the isomerization of the more stable this compound. A multi-step process starting from this compound is commonly employed.[3]

Protocol: Synthesis of Angelic Acid from this compound

-

Bromination of this compound: Dissolve this compound in a suitable solvent like carbon tetrachloride. Add a solution of bromine in the same solvent dropwise at room temperature until the bromine color persists. The reaction leads to the formation of α,β-dibromo-α-methylbutyric acid.

-

Dehydrobromination: Treat the dibromo acid with a solution of potassium hydroxide in ethanol. This reaction eliminates one equivalent of HBr to form 3-bromoangelic acid.

-

Reduction to Angelic Acid: Reduce the 3-bromoangelic acid using a reducing agent such as sodium amalgam in an aqueous solution. This step removes the bromine atom to yield angelic acid.

-

Purification: Acidify the reaction mixture and extract with a suitable organic solvent. Purify the crude angelic acid by recrystallization or distillation under reduced pressure.

Isomerization of Angelic Acid to this compound

Angelic acid readily isomerizes to the more stable this compound upon heating or treatment with acid.

Protocol: Isomerization of Angelic Acid

-

Thermal Isomerization: Heat angelic acid at a temperature above its melting point (e.g., 100-150°C) for several hours. The progress of the isomerization can be monitored by techniques such as NMR spectroscopy or chromatography.

-

Acid-Catalyzed Isomerization: Dissolve angelic acid in an inert solvent and add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. Stir the mixture at room temperature or with gentle heating until the isomerization is complete.

-

Work-up: Neutralize the acid catalyst with a base, and then isolate the this compound by extraction and subsequent purification by recrystallization.

Separation of Tiglic and Angelic Acid Mixtures

The separation of a mixture of tiglic and angelic acids can be achieved by fractional distillation under reduced pressure, leveraging the difference in their boiling points.

Protocol: Separation by Fractional Distillation

-

Set up a fractional distillation apparatus with a vacuum source.

-

Place the mixture of tiglic and angelic acids in the distillation flask.

-

Apply a vacuum and gently heat the flask.

-

Collect the fraction that distills at the boiling point of angelic acid under the applied pressure (lower than that of this compound).

-

Increase the temperature to collect the fraction corresponding to this compound.

Biological Significance and Signaling Pathways

While both tiglic and angelic acids are natural products, their roles in biological systems, particularly in humans, are areas of active research. Their metabolism is linked to the catabolism of the amino acid L-isoleucine.[2]

Biosynthesis and Metabolism

Both tiglic and angelic acids are derived from the metabolic breakdown of L-isoleucine.[2] A key intermediate in this pathway is tiglyl-CoA. In the metabolic disorder propionicacidemia, a defect in propionate metabolism can lead to the accumulation of this compound, which is then excreted in the urine.[11][13] This highlights the connection of these isomers to fundamental metabolic pathways.

Angelic Acid and Ferroptosis Signaling

Recent studies have unveiled a significant role for angelic acid in a specific signaling pathway related to cancer therapy. Angelic acid has been identified as an inducer of ferroptosis, a form of iron-dependent programmed cell death.[14]

The proposed mechanism involves the following steps:

-

NRF2 Degradation: Angelic acid binds to the NRF2 protein, a key regulator of the antioxidant response.

-

Ubiquitination-Proteasome Pathway: This binding promotes the degradation of NRF2 through the ubiquitination-proteasome pathway.

-

Increased Oxidative Stress: The degradation of NRF2 alleviates its inhibitory effect on oxidative stress and lipid peroxidation.

-

Ferroptosis Induction: The resulting increase in intracellular reactive oxygen species (ROS) and lipid peroxidation leads to the induction of ferroptosis in tumor cells.[14]

This discovery positions angelic acid and its derivatives as potential candidates for novel anticancer therapies that leverage the ferroptosis pathway.

Biological Activities of Angeloyl and Tigloyl Esters

The ester derivatives of angelic and tiglic acids are prevalent in nature and exhibit a range of pharmacological activities. For instance, angeloyl esters are known to be active components in various herbal medicines used for treating pain, fever, and heartburn.[1] Tigloyl esters have also been investigated for their biological activities. The specific molecular targets and signaling pathways for many of these esters are still under investigation, representing a promising area for future drug discovery research.

Visualizing the Core Concepts

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

This compound and angelic acid provide a compelling case study in the significance of stereochemistry in determining the physicochemical and biological properties of molecules. While this compound is the more stable isomer, recent research has highlighted the potent and specific biological activity of angelic acid in inducing ferroptosis, opening new avenues for cancer therapy research. The detailed experimental protocols and comprehensive data presented in this guide serve as a valuable resource for researchers working with these and related unsaturated carboxylic acids. Further investigation into the specific molecular targets of tigloyl and angeloyl esters is warranted to fully unlock their therapeutic potential. This in-depth understanding is essential for the rational design and development of novel drugs based on these natural product scaffolds.

References

- 1. This compound [webbook.nist.gov]

- 2. 2,3-Dimethylacrylic acid, (Z)- | 565-63-9 | Benchchem [benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound(80-59-1) 13C NMR spectrum [chemicalbook.com]

- 7. This compound(80-59-1) 1H NMR [m.chemicalbook.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001470) [hmdb.ca]

- 9. ANGELIC ACID(565-63-9) 13C NMR [m.chemicalbook.com]

- 10. ANGELIC ACID(565-63-9) IR Spectrum [chemicalbook.com]

- 11. portlandpress.com [portlandpress.com]

- 12. This compound(80-59-1) MS [m.chemicalbook.com]

- 13. Tiglicaciduria in propionicacidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

The Solubility Profile of Tiglic Acid: A Technical Guide for Researchers

An In-depth Examination of the Solubility of Tiglic acid in Aqueous and Organic Media

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document compiles available quantitative and qualitative solubility data, outlines general experimental methodologies for solubility determination, and presents a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and application. The following table summarizes the available quantitative solubility data for this compound in water and select organic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Citation |

| Water | 25 | 0.5 | 0.0499 | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 10.0 | 0.9988 |

Qualitative Solubility Observations:

In addition to the quantitative data, several sources provide qualitative descriptions of this compound's solubility:

-

Water: this compound is described as slightly soluble or sparingly soluble in cold water, with its solubility increasing significantly in hot water.

-

Organic Solvents: this compound is generally soluble in a range of common organic solvents, including:

-

Alcohols

-

Ether

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Acetone

-

Experimental Protocols for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Isothermal shaker or water bath with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

-

The mixture is agitated in an isothermal shaker or water bath at a constant, controlled temperature for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for reaching equilibrium should be determined experimentally.

-

-

Phase Separation:

-

After the equilibration period, the suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved solid particles. Alternatively, the sample can be centrifuged at a high speed, and the clear supernatant is then collected.

-

-

Quantification of Solute:

-

A precise volume of the clear, saturated solution is diluted with a suitable solvent to a concentration within the linear range of the analytical method.

-

The concentration of this compound in the diluted sample is determined using a validated analytical technique, most commonly HPLC or UV-Vis spectrophotometry.

-

HPLC Method: A calibration curve is generated using standard solutions of this compound of known concentrations. The peak area of the this compound in the sample chromatogram is then used to calculate its concentration by interpolating from the calibration curve.

-

UV-Vis Spectrophotometry: A calibration curve is prepared by measuring the absorbance of standard solutions of this compound at its wavelength of maximum absorbance (λmax). The concentration of the sample is then determined by measuring its absorbance and using the calibration curve.

-

-

-

Calculation of Solubility:

-

The solubility of this compound in the solvent at the given temperature is calculated from the determined concentration and the dilution factor used.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal equilibrium method.

Signaling Pathways and Logical Relationships

A thorough review of the scientific literature did not yield established signaling pathways directly involving this compound that could be visualized as requested. The primary applications and studies of this compound focus on its use as a building block in organic synthesis and its role as a flavoring agent. Therefore, a diagrammatic representation of a signaling pathway is not applicable at this time. The provided workflow diagram serves as the mandatory visualization for this guide.

A Technical Guide to High-Purity Tiglic Acid for Researchers and Drug Development Professionals

Introduction: Tiglic acid, systematically known as (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid with growing importance in the fields of pharmaceutical research and development.[1][2] Its utility as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and its inherent biological activities, including anti-inflammatory properties, make high-purity this compound a compound of significant interest.[1][3] This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparative analysis of suppliers, detailed experimental protocols for its synthesis and biological evaluation, and an illustrative representation of its signaling pathway.

Commercial Suppliers and Specifications of High-Purity this compound

The quality and purity of this compound are critical for reproducible and reliable results in research and drug development. A variety of chemical suppliers offer this compound in different purity grades. Below is a summary of quantitative data from several commercial suppliers. Researchers should always refer to the lot-specific certificate of analysis (CoA) for the most accurate information.

| Supplier | Product Number | Purity Specification | Analytical Method(s) | Appearance | Melting Point (°C) |

| Thermo Fisher Scientific (Alfa Aesar) | A13905 | 98+% | Aqueous acid-base titration | Beige, crystalline solid | 63 - 65 |

| MedChemExpress | HY-W012999 | 99.97% | Not specified | Not specified | Not specified |

| Tokyo Chemical Industry (TCI) | T0246 | >98.0% | GC, Neutralization titration | White to Almost white powder to crystal | 61.0 to 66.0 |

| Selleck Chemicals | S3789 | ≥99% | HPLC | Not specified | Not specified |

| Cayman Chemical | 41836 (as Tiglyl Glycine) | ≥98% | Not specified | A solid | Not specified |

| Santa Cruz Biotechnology | Not specified | Not specified | Not specified | Not specified | Not specified |

| Phytochemicals online | Not specified | 95%~99% | HPLC-DAD or/and HPLC-ELSD | Not specified | Not specified |

Experimental Protocols

Synthesis of this compound via Grignard Reaction and Dehydration

This protocol describes a common method for the synthesis of this compound from α-ketobutyric acid and a Grignard reagent, followed by dehydration.

Materials:

-

Magnesium turnings

-

Tetrahydrofuran (THF), anhydrous

-

Methyl iodide

-

α-ketobutyric acid

-

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

-

Sulfuric acid (15% and 67%)

-

Sodium hydroxide solution (30%)

-

Ethyl acetate

-

Ethanol

-

Deionized water

-

Nitrogen gas supply

-

2L reaction flask and standard glassware

Procedure:

-

Preparation of Methyl Grignard Reagent:

-

Add 12 g of magnesium chips and 200 g of anhydrous THF to a 2L reaction flask under a nitrogen atmosphere.

-

Slowly add a solution of 69.5 g of methyl iodide in 200 g of THF dropwise to initiate the Grignard reaction.

-

After the initiation, continue the dropwise addition and then stir the mixture for 30 minutes at 35°C.

-

-

Addition Reaction:

-

To the prepared Grignard reagent, add 1.3 g of DMPU.

-

Cool the reaction mixture to 20°C.

-

Slowly add α-ketobutyric acid dropwise, maintaining the internal temperature below 40°C.

-

After the addition is complete, allow the reaction to proceed for 2 hours.

-

-

Work-up and Isolation of Intermediate:

-

Cool the reaction mixture to 10-15°C.

-

Slowly add 180 g of 15% sulfuric acid to adjust the pH to 3-4.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic phases and concentrate under reduced pressure to obtain the intermediate, 2-hydroxy-2-methylbutyric acid.

-

-

Dehydration to this compound:

-

Prepare a 67% sulfuric acid solution by slowly adding 18.5 g of water to 37 g of concentrated sulfuric acid.

-

Add the intermediate from the previous step to the sulfuric acid solution and heat the mixture to 130-150°C under reflux for 2-4 hours.

-

Cool the reaction to room temperature.

-

-

Purification:

-

Neutralize the reaction mixture to a pH of 3-4 with a 30% sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Concentrate the organic phase and recrystallize the crude product from an ethanol-water solution to yield the final this compound product.

-

In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophage Cell Line

This protocol outlines a method to assess the anti-inflammatory potential of this compound derivatives by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound or its derivatives

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (NaNO₂) for standard curve

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group with untreated cells and a group with only LPS stimulation should be included.

-

-

Nitrite Measurement:

-

After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent to each supernatant sample in a new 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

The percentage of NO inhibition is calculated using the formula: % Inhibition = [ (NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells ] x 100

-

Signaling Pathway and Experimental Workflow Visualization

FFA2 Signaling Pathway

This compound has been shown to be an agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[3] Activation of FFA2 in enteroendocrine L-cells can lead to the upregulation of Peptide YY (PYY) expression, a hormone involved in appetite regulation. The following diagram illustrates a simplified representation of this signaling cascade.

References

Tiglic Acid Derivatives: A Technical Guide to Chemical Structures and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tiglic acid and its derivatives, focusing on their chemical structures, synthesis, and biological activities, particularly their anti-inflammatory properties. The information is curated for professionals in the fields of chemical research and drug development.

Introduction to this compound

This compound, systematically named (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid.[1][2] It is a naturally occurring compound found in sources such as croton oil (Croton tiglium) and the defensive secretions of certain beetles.[1][2] The molecule features a double bond between the second and third carbon atoms in a trans-configuration, which contributes to its chemical reactivity and biological functions.[1][2][3] this compound and its geometric isomer, angelic acid, form a pair of cis-trans isomers.[2] It presents as a volatile, crystallizable solid with a characteristic sweet and spicy odor.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₈O₂ | [4][5] |

| Molecular Weight | 100.12 g/mol | [4][5] |

| CAS Number | 80-59-1 | [2] |

| Melting Point | 63.5 - 64 °C | |

| Boiling Point | 198.5 °C | |

| pKa (at 25°C) | 4.96 - 5.02 | |

| Appearance | White crystalline solid | [4] |

| Solubility | Sparingly soluble in cold water; freely soluble in hot water, alcohol, and ether. | [4] |

Chemical Structures of this compound Derivatives

The core structure of this compound allows for various modifications to produce a range of derivatives, including esters, amides, and hydroxylated compounds.[1][6] These derivatives are explored for diverse applications, from fragrances and polymers to pharmaceuticals.[2][3]

-

Tiglate Esters : Formed by the reaction of the carboxyl group of this compound with an alcohol. Examples include methyl tiglate, ethyl tiglate, and geranyl tiglate, the latter of which is found in geranium oil.[6]

-

Hydroxylated Derivatives : Natural and synthetic derivatives where hydroxyl groups are added to the carbon backbone. These modifications can significantly enhance biological activity.[1]

-

Trimethylsilyl (TMS) Derivatives : Used in analytical chemistry, particularly for gas chromatography and mass spectrometry, to increase the volatility of the parent compound.[7]

Synthesis of this compound and Its Derivatives

Several synthetic routes are available for producing this compound and its derivatives. The selection of a method depends on the desired derivative, yield, and available precursors.

Synthesis via Grignard Reaction

A common laboratory-scale synthesis involves a Grignard reagent reacting with pyruvic acid or α-ketobutyric acid, followed by a dehydration step.[8]

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Synthesis via Perkin Reaction

Derivatives can also be synthesized using the Perkin reaction, which involves the condensation of an aromatic aldehyde and an acid anhydride.[5] For this compound derivatives, this typically involves a substituted phenylacetic acid and a substituted benzaldehyde, heated with triethylamine and acetic anhydride.[5]

Biological Activities and Applications

This compound and its derivatives exhibit a range of biological activities, with anti-inflammatory effects being the most prominently studied.[1][3][9]

Anti-inflammatory Properties

Hydroxylated this compound derivatives isolated from Enkianthus chinensis have demonstrated potent anti-inflammatory activity.[1] These compounds significantly inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes, in macrophage models.[1] This suggests potential applications in the development of treatments for inflammatory diseases.[3][9]

Other Biological Roles

This compound is also known to agonize the free fatty acid receptor 2 (FFA2), leading to the upregulation of Peptide YY (PYY) expression, which plays a role in regulating appetite and glucose homeostasis.[9] This activity points to its potential utility in research related to obesity and diabetes.[9]

Quantitative Bioactivity Data